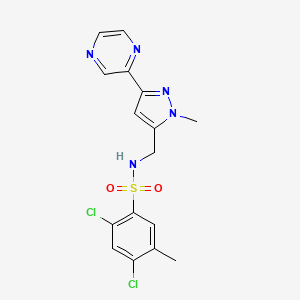

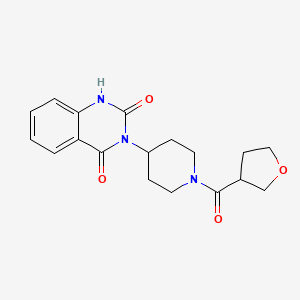

3-(Benzyloxy)-n-propyl isocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Isocyanates can be synthesized from a variety of methods. One common method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates .Molecular Structure Analysis

The molecular structure of isocyanates typically consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom . The molecular weight and structure of a specific isocyanate can vary depending on its substituents .Chemical Reactions Analysis

Isocyanates are known to react with a variety of small molecules such as water, alcohols, and amines . These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .Applications De Recherche Scientifique

Synthesis and Polymer Applications

3-(Benzyloxy)-n-propyl isocyanate has been utilized in the synthesis of side chain functionalized polyisocyanates, such as poly-(this compound) (PIET), to form miscible blends with hydrogen-bonding donor random coil polymers. This process is significant in enhancing the material properties like glass transition temperatures and optical activity properties. The functionalized polyisocyanates demonstrate hydrogen bonding and have been shown to form stiff helical macromolecules, vital for various industrial and material science applications (Khatri et al., 1995).

Analytical Chemistry and Kinetic Studies

This compound has also played a role in the analytical chemistry domain, particularly in the study of the kinetics of isocyanate derivatization reactions. A chip-based on-line nanospray MS method was employed to monitor the derivatization reactions of propyl isocyanate with other compounds, revealing faster kinetics in micrometer-sized channels compared to macroscale batch conditions (Brivio et al., 2005).

Dendritic Architecture and Monomer Synthesis

Research in the area of dendritic architecture has also incorporated this compound. The synthesis of a novel series of 1 → 3 C-branched, isocyanate-based monomers for rapid construction of dendritic structures was reported, with this compound playing a crucial role in the formation of these complex molecular structures (Newkome et al., 1998).

Pharmaceutical Relevance

In pharmaceutical research, a C(sp3)–H isocyanation protocol using this compound has been developed, enabling the high-throughput synthesis of pharmaceutically relevant benzylic ureas. This method shows high site selectivity and good functional group tolerance, highlighting its potential in drug discovery and medicinal chemistry (Suh et al., 2021).

Surface Modification and Material Science

Additionally, this compound has been utilized in the preparation of self-assembled monolayers on surfaces, such as in the modification of micro-channels in μ-TAS systems and for immobilizing proteins or peptides. Its application in increasing the hydrophobicity of surfaces has been demonstrated, offering potential for broader applications in material science and engineering (Xie et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future of isocyanate research is likely to focus on the development of bio-based isocyanates due to environmental concerns about fossil-based isocyanates . This includes the exploration of new synthesis methods and the development of green polyurethanes with properties and performance comparable to fossil-based ones .

Propriétés

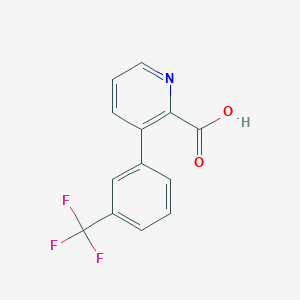

IUPAC Name |

3-isocyanatopropoxymethylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-10-12-7-4-8-14-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPXNJYHPWNPCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCN=C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-isobutyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2902139.png)

![1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B2902145.png)

![Phenyl 4-((2-methylimidazo[1,2-a]pyridine-3-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2902147.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline](/img/structure/B2902149.png)

![4-[2-(2-Bromophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2902152.png)